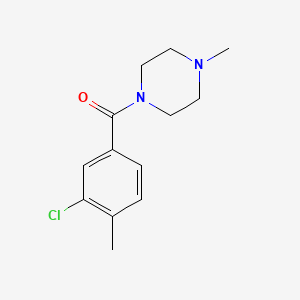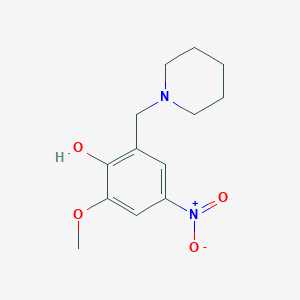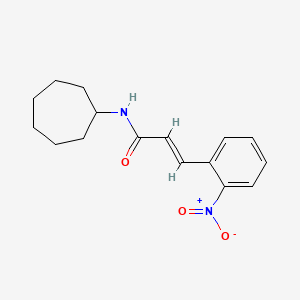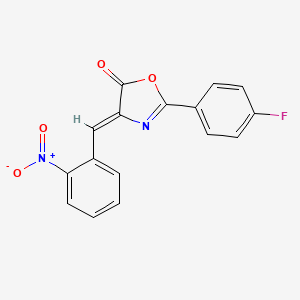
2-(4-fluorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one, also known as FNPO, is a compound that has gained attention in recent years due to its potential use in scientific research. FNPO is a heterocyclic compound that contains both an oxazole and a nitro group, making it a unique and interesting molecule to study. In
Applications De Recherche Scientifique
Immunomodulatory and Tyrosinase Inhibitor Activity : Rodrigues, Martinho, and Afonso (2015) synthesized a potent immunomodulator and tyrosinase inhibitor, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, which is closely related to the compound . This synthesis was proposed as an experiment for undergraduate organic chemistry courses and produced high yields without the need for preparative chromatography (Rodrigues, Martinho, & Afonso, 2015).
Antimicrobial Activity : Desai et al. (2021) developed a synthetic protocol for preparing N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-N′-phenylthiourea derivatives by reacting 4-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-ones with various hydrazinecarbothioamides. The synthesized imidazolones, including derivatives containing 2-nitrobenzylidene, showed potent antimicrobial activity against strains like Candida albicans and Aspergillus clavatus (Desai, Wadekar, Mehta, & Pandit, 2021).
Optical Properties in Oxazolone Derivatives : Rodrigues et al. (2012) investigated the linear and nonlinear optical properties of oxazolone derivatives, including those with high two-photon absorption cross-sections. These compounds showed significant promise due to their high charge transfer and efficient fluorescence properties, which could have applications in imaging and sensing technologies (Rodrigues, Mariz, Maçôas, Afonso, & Martinho, 2012).
Novel Synthesis Methods for Fluorine-Containing Compounds : Wittmann et al. (2006) presented a novel synthetic pathway to 4-fluoropyridines, utilizing 2-fluoroallylic alcohols and 4-(2-fluoroallyl)oxazol-5(4H)-ones, highlighting the versatility of oxazolone derivatives in synthetic chemistry (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Fluorescent Oxazol-5-one Fluorophores for Polymerization Studies : Ozturk Urut et al. (2018) synthesized new fluorescent thiophenyl group-containing oxazol-5-one fluorophores. These compounds demonstrated potential in polymerization studies due to their light-emitting properties, which varied based on the solvent polarity and extent of conjugation (Ozturk Urut, Aydin, Topkaya, Sahin, & Alp, 2018).
Anticancer Activity of Oxazolone Scaffolds : A 2020 study synthesized a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, showing significant activity against human cancer cell lines, including hepatocellular and colorectal carcinoma cell lines. This indicates the potential of oxazolone derivatives in anticancer drug development (2020).
Propriétés
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-12-7-5-10(6-8-12)15-18-13(16(20)23-15)9-11-3-1-2-4-14(11)19(21)22/h1-9H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGHNEYAYUPSJP-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-fluorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)
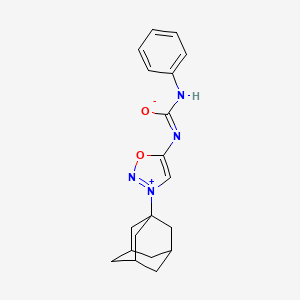

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

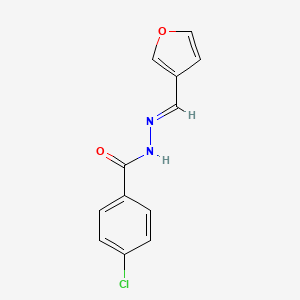
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
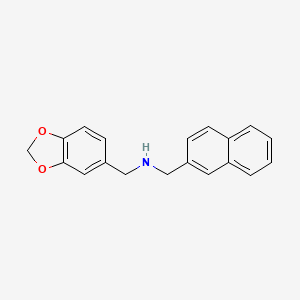
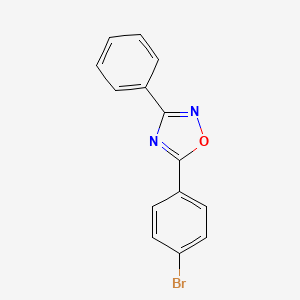
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
